
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a synthetic compound that has been shown to have unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is not fully understood, but it is believed to interact with specific receptors in the brain and other tissues. This compound has been shown to modulate the activity of certain enzymes and to affect the expression of various genes. It is thought that this compound may have neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of neurotransmitters. This compound has also been shown to affect the expression of various genes, including those involved in the regulation of inflammation and oxidative stress. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is its unique biochemical and physiological effects. This makes it a valuable tool for researchers in various fields, including neuroscience, pharmacology, and biochemistry. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are many possible future directions for research on 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases and other disorders. Another area of interest is the investigation of the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, there is also potential for the development of new synthetic compounds based on the structure of this compound that may have even more potent effects.
合成方法
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide involves the reaction of 2-nitrobenzaldehyde with 2-amino-5-methoxybenzoic acid to form the intermediate compound, which is then reacted with the appropriate reagents to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学研究应用
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has been used in scientific research to investigate a wide range of biological processes. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the mechanisms of action of various drugs and to investigate the effects of different compounds on cellular signaling pathways.
属性
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-9-5-2-6-12(15)18-20-17(27-21-18)11-10-16(23)19-13-7-3-4-8-14(13)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRZLZUULQUYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
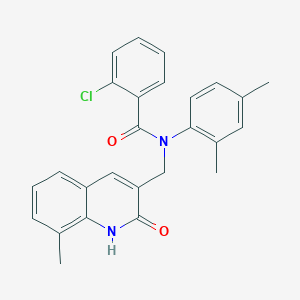
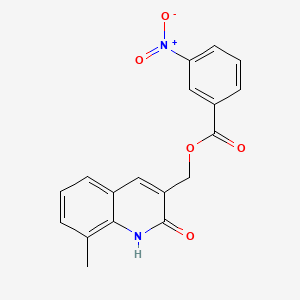
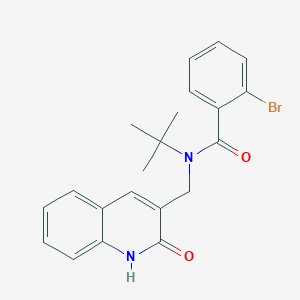
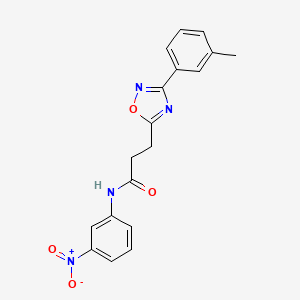

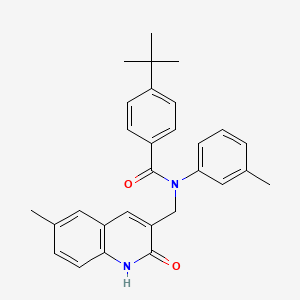
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)




![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)